

physicochemical properties of 4-(2-Fluoro-4-nitrophenyl)morpholine

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Compound of Interest

Compound Name: 4-(2-Fluoro-4-nitrophenyl)morpholine

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An In-depth Technical Guide to the Physicochemical Properties of **4-(2-Fluoro-4-nitrophenyl)morpholine**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **4-(2-Fluoro-4-nitrophenyl)morpholine** (CAS No: 2689-39-6). This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its value stems from the unique combination of a morpholine ring, known to enhance the pharmacokinetic profiles of drug candidates, and an activated fluoronitrophenyl group, which is amenable to various chemical transformations.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data, and visualizations to support further research and application.

Chemical Identity and Structure

4-(2-Fluoro-4-nitrophenyl)morpholine is a substituted aromatic compound. The morpholine moiety is attached to a phenyl ring which is further substituted with a fluorine atom and a nitro group.^[1] These features, particularly the electron-withdrawing nitro group and the fluorine atom, make the molecule highly reactive and useful as a synthetic building block.^[1]

Identifier	Value
CAS Number	2689-39-6[1][2][3][4][5][6][7]
Molecular Formula	C ₁₀ H ₁₁ FN ₂ O ₃ [1][2][4][5][7][8]
IUPAC Name	4-(2-fluoro-4-nitrophenyl)morpholine[5]
Synonyms	3-fluoro-4-morpholino-1-nitrobenzene, Linezolid Impurity 27[3][6]
Appearance	Yellow to Orange Solid[2][6][9]

Physicochemical Properties

The physicochemical properties of **4-(2-Fluoro-4-nitrophenyl)morpholine** are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Weight	226.20 g/mol	[1][2][4][5][6][7][8]
Melting Point	106-109 °C / 121-126 °C	[1][2][6][9]
Boiling Point (Predicted)	380.9 ± 42.0 °C at 760 mmHg	[2][3][4][6][9]
Density (Predicted)	1.340 ± 0.06 g/cm ³	[2][3][4][6][9]
Solubility	Slightly soluble in Chloroform and Methanol	[2][6][9]
pKa (Predicted)	0.62 ± 0.40	[2][6][9]
LogP (Predicted)	2.07	[4]
Flash Point	184.2 °C	[3][4]
Storage Temperature	2-8°C	[2][6][9]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

Spectroscopy	Data
¹ H NMR (400MHz, CDCl ₃)	δ 8.03 (ddd, J=1.0, 2.6, 9.0Hz, 1H, ArH), 7.94 (dd, J=2.6, 13.1Hz, 1H, ArH), 6.94 (t, J=8.7Hz, 1H, ArH), 3.90 (t, J=4.7Hz, 4H, 2xCH ₂ O), 3.31 (m, 4H, 2xCH ₂ N)[10][11]
¹³ C NMR (100MHz, CDCl ₃)	δ 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz)[10][11]
HRMS [M]	Calculated for C ₁₀ H ₁₁ FN ₂ O ₃ : 226.0748, Found: 226.0749[10][11]

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to **4-(2-fluoro-4-nitrophenyl)morpholine** is through a nucleophilic aromatic substitution (SNAr) reaction.[[12](#)] This method is efficient and can be performed under various conditions.

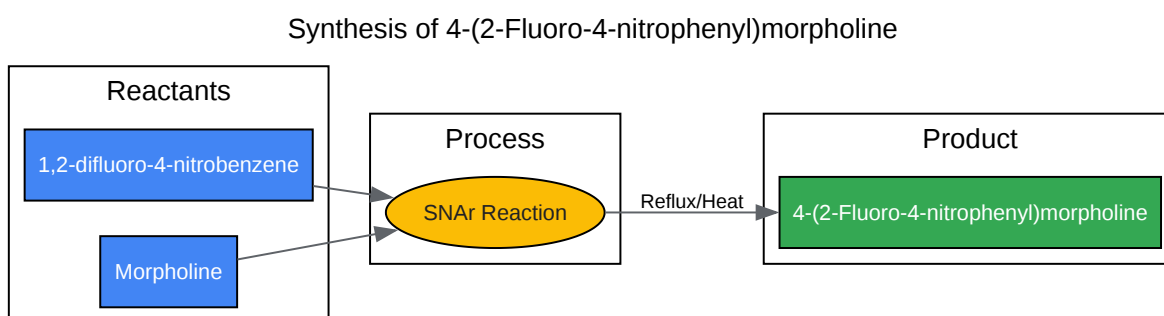
Reactants:

- 1,2-difluoro-4-nitrobenzene
- Morpholine
- Solvent (e.g., Acetonitrile or neat/solvent-free)[[12](#)][[13](#)]

Procedure:

- To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent like acetonitrile, add morpholine.
- The reaction mixture is then heated to reflux and stirred for several hours.[[12](#)]

- Alternatively, the reaction can be conducted under neat (solvent-free) conditions by directly mixing the reactants and heating.[12][13]
- Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching with water, extraction with an organic solvent, and purification by recrystallization or column chromatography to yield **4-(2-fluoro-4-nitrophenyl)morpholine** as a solid.



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Synthetic pathway for **4-(2-Fluoro-4-nitrophenyl)morpholine**.

Reduction of the Nitro Group

A common subsequent reaction is the reduction of the nitro group to an amine, yielding 3-fluoro-4-morpholinoaniline, a crucial intermediate for antibiotics like Linezolid.[12]

Reactants:

- 4-(2-fluoro-4-nitrophenyl)morpholine**
- Reducing agent (e.g., Iron powder and Ammonium chloride)[12]
- Solvent (e.g., Methanol/Water mixture)[12]

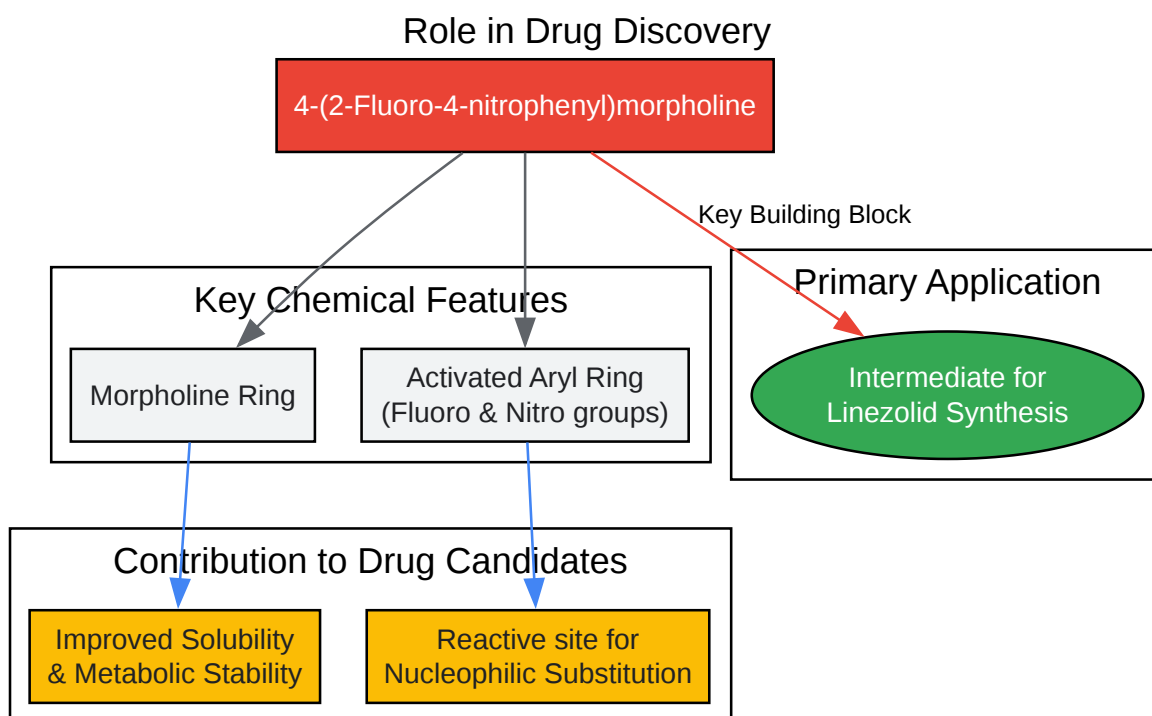
Procedure:

- Suspend **4-(2-fluoro-4-nitrophenyl)morpholine** in a mixture of methanol and water.
- Add iron powder and ammonium chloride to the suspension.
- Heat the reaction mixture at approximately 70°C and stir until the reduction is complete (monitored by TLC).[\[12\]](#)
- After cooling, the mixture is filtered to remove the iron salts.
- The filtrate is concentrated, and the product is extracted with an organic solvent.
- The organic layer is dried and evaporated to yield 3-fluoro-4-morpholinoaniline.

Applications in Drug Discovery and Organic Synthesis

4-(2-Fluoro-4-nitrophenyl)morpholine serves as a valuable intermediate in the synthesis of biologically active molecules.

- **Antibiotic Synthesis:** It is a well-documented key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[\[12\]](#)[\[13\]](#) The morpholine ring in this context is crucial for the drug's activity and pharmacokinetic properties.
- **Antimicrobial Agents:** The compound is a reactant for creating various 5-substituted oxazolidinone derivatives that exhibit high antimicrobial activity.[\[2\]](#)[\[3\]](#)
- **Medicinal Chemistry Scaffold:** The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry, often incorporated to improve properties such as aqueous solubility, metabolic stability, and target binding.[\[13\]](#) The fluoronitrophenyl group provides a reactive handle for further molecular elaboration.
- **Research Chemical:** Its diverse reactivity makes it a versatile building block for synthesizing novel compounds for various research purposes, including the development of potential anticancer and anti-inflammatory agents.[\[14\]](#)[\[15\]](#)



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Logical relationship of the compound's features and application.

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